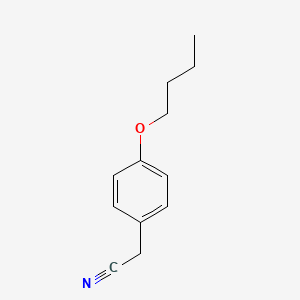

4-Butoxyphenylacetonitril

Übersicht

Beschreibung

4-Butoxyphenylacetonitrile (4-BPAN) is a phenylacetonitrile compound that has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It is a versatile intermediate that has been used in numerous synthetic pathways, and its properties make it suitable for a wide range of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-BPAN.

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

4-Butoxyphenylacetonitril: wird in der Proteomik eingesetzt, einem Forschungsbereich, der sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen, befasst. Diese Verbindung wird aufgrund ihrer chemischen Stabilität und Reaktivität, die für die Identifizierung und Quantifizierung von Proteinen in komplexen biologischen Proben unerlässlich ist, in der Proteomikforschung als Spezialprodukt verwendet .

Organische Synthese

Im Bereich der organischen Chemie dient This compound als Baustein für die Synthese verschiedener organischer Verbindungen. Seine Nitrilgruppe kann verschiedene Reaktionen wie Hydrolyse und Reduktion eingehen, um entsprechende Carbonsäuren und Amine zu bilden, die für die Herstellung von Pharmazeutika und Agrochemikalien entscheidend sind .

Materialwissenschaft

Forscher in der Materialwissenschaft können This compound zur Entwicklung neuer Polymermaterialien verwenden. Die Butoxygruppe in der Verbindung kann an Polymerisationsreaktionen beteiligt sein, was zu Materialien mit potenziellen Anwendungen in Beschichtungen, Klebstoffen und Elastomeren führt .

Analytische Chemie

This compound: wird in der analytischen Chemie als Standard- oder Referenzverbindung verwendet. Sein gut definiertes Massenspektrum macht es für den Einsatz in der Massenspektrometrie geeignet, was zur Identifizierung und Quantifizierung anderer Verbindungen in einer gegebenen Probe beiträgt .

Medizinische Chemie

In der medizinischen Chemie wird This compound auf sein Potenzial als Zwischenprodukt bei der Synthese bioaktiver Moleküle untersucht. Sein Phenylring insbesondere ist ein häufiges Motiv im Wirkstoffdesign und kann weiter modifiziert werden, um die biologische Aktivität eines neuen Therapeutikums zu verbessern .

Agrochemische Forschung

Die Nutzbarkeit der Verbindung in der agrochemischen Forschung liegt in ihrem Potenzial, in Herbizide, Pestizide und Insektizide umgewandelt zu werden. Die Nitrilgruppe kann in andere funktionelle Gruppen umgewandelt werden, die gegen verschiedene landwirtschaftliche Schädlinge aktiv sind .

Umweltwissenschaften

This compound: kann auch in den Umweltwissenschaften Anwendung finden, insbesondere in der Untersuchung organischer Schadstoffe. Seine chemischen Eigenschaften ermöglichen es ihm, als Modellverbindung zu dienen, um das Verhalten ähnlicher organischer Schadstoffe in der Umwelt zu verstehen .

Chemieunterricht

Schließlich kann This compound im Chemieunterricht als Lehrmittel verwendet werden, um verschiedene organische Reaktionen und Synthesewege zu demonstrieren. Seine Reaktivität bietet ein praktisches Beispiel für Studenten, die Nitrilchemie lernen .

Eigenschaften

IUPAC Name |

2-(4-butoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTHXBXIQFAXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192027 | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38746-93-9 | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038746939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

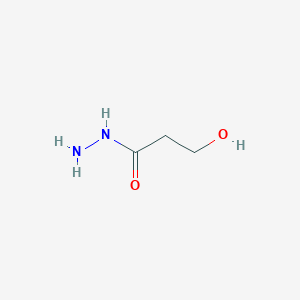

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

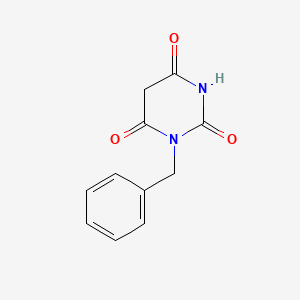

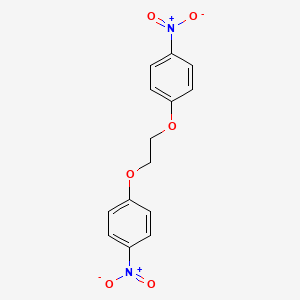

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)